molecular formula C16H15Cl4O5P B14586032 Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate CAS No. 61574-73-0

Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate

Cat. No.: B14586032
CAS No.: 61574-73-0
M. Wt: 460.1 g/mol
InChI Key: WFSLLNIVVYOLFV-UHFFFAOYSA-N
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Description

Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate: is an organophosphorus compound known for its applications in various fields, including flame retardancy and plastic additives. Its molecular formula is C14H14Cl4O4P , and it is characterized by the presence of two 2,4-dichlorophenyl groups and a 2-ethoxyethyl phosphate group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate typically involves the reaction of 2,4-dichlorophenol with phosphoryl chloride to form bis(2,4-dichlorophenyl) chlorophosphate . This intermediate is then reacted with 2-ethoxyethanol under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: such as amines or thiols for substitution reactions.

    Acids or bases: for hydrolysis reactions.

Major Products:

  • 2,4-Dichlorophenol
  • Phosphoric acid derivatives

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Research is ongoing to explore its potential applications in biological systems and pharmaceutical formulations .

Industry:

Mechanism of Action

The mechanism by which Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate exerts its effects is primarily through its phosphorylation activity . It can interact with various molecular targets, including proteins and enzymes , leading to modifications in their activity. The presence of the 2,4-dichlorophenyl groups enhances its ability to interact with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Uniqueness: Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate is unique due to the presence of the 2-ethoxyethyl group , which imparts distinct chemical properties and enhances its solubility in organic solvents. This makes it more versatile in various applications compared to its analogs .

Properties

CAS No.

61574-73-0

Molecular Formula

C16H15Cl4O5P

Molecular Weight

460.1 g/mol

IUPAC Name

bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate

InChI

InChI=1S/C16H15Cl4O5P/c1-2-22-7-8-23-26(21,24-15-5-3-11(17)9-13(15)19)25-16-6-4-12(18)10-14(16)20/h3-6,9-10H,2,7-8H2,1H3

InChI Key

WFSLLNIVVYOLFV-UHFFFAOYSA-N

Canonical SMILES

CCOCCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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